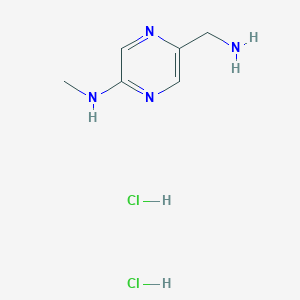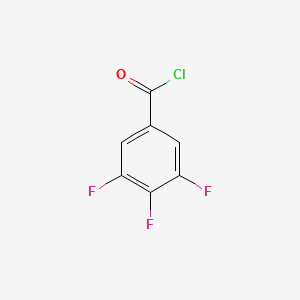![molecular formula C24H24N6O B2663152 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide CAS No. 1173529-41-3](/img/structure/B2663152.png)
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, a phenethylamino group, and a cinnamamide moiety. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring would be a phenethylamino group and a cinnamamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Reactivity and Synthesis
Compounds with pyrazolo[3,4-d]pyrimidine structures have been studied for their reactivity and synthetic applications. For instance, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, showcasing a method for producing potential benzodiazepine receptor ligands (Bruni et al., 1994).
Antimicrobial and Antibacterial Applications
Novel heterocyclic compounds containing sulfonamido moieties were synthesized for use as antibacterial agents. These compounds showed promising results against various bacterial strains, underscoring the potential for developing new antibacterial treatments (Azab et al., 2013).
Insecticidal and Antimicrobial Potential
Pyrimidine linked pyrazole heterocyclics were evaluated for their insecticidal and antibacterial potential, indicating the versatility of these compounds in addressing both agricultural and medical challenges (Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Applications
Several studies focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for anticancer and anti-inflammatory applications. For example, some derivatives exhibited significant antitumor activity against human breast adenocarcinoma cell lines, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014). Additionally, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized and evaluated for their antimicrobial activities, with several derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-22(12-11-19-7-3-1-4-8-19)25-15-16-30-24-21(17-29-30)23(27-18-28-24)26-14-13-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,25,31)(H,26,27,28)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPRTMLAYBTEY-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2663069.png)
![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2663071.png)
![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)
![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2663073.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)

![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)
![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)

